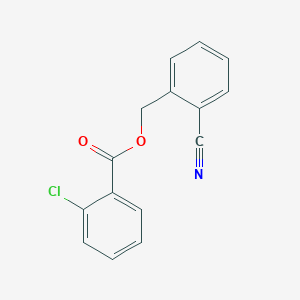

2-cyanobenzyl 2-chlorobenzoate

Descripción general

Descripción

2-Chlorobenzoate is a monochlorobenzoate having the chloro group at the 2-position . 2-Cyanobenzyl is a component that could be derived from 2-cyanobenzyl bromide .

Molecular Structure Analysis

The molecular structure of the components can be found in databases like ChemSpider. For example, 2-Chlorobenzoate has a molecular formula of CHClO, an average mass of 155.559 Da, and a monoisotopic mass of 154.990524 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of the components can be found in databases like ChemSpider. For example, 2-Chlorobenzoate has a molecular formula of CHClO, an average mass of 155.559 Da, and a monoisotopic mass of 154.990524 Da .Aplicaciones Científicas De Investigación

Microbial Degradation Studies

Research on microbial degradation has identified a bacterium that uses 2-chlorobenzoate as its sole carbon and energy source. This study, conducted by Fetzner, Müller, and Lingens (1989), discovered that during the degradation process, chlorine is released and a metabolite, 2,3-dihydroxybenzoate, accumulates. This metabolite had not been previously described in the degradation of 2-chlorobenzoate, indicating novel pathways in microbial degradation processes (Fetzner, Müller, & Lingens, 1989).

Stereoselective Glycosylation in Organic Chemistry

In organic chemistry, the use of 2-O-(2-cyanobenzyl) groups has been explored for controlling stereoselective formation of glycosidic linkages. Buda et al. (2015) revealed that these groups can control the formation of 1,2-trans-glycosidic linkages via an arming participation effect. This indicates the significance of 2-cyanobenzyl derivatives in complex organic synthesis, contributing to the advancement of stereoselective organic reactions (Buda et al., 2015).

Biodegradation and Environmental Remediation

Kafilzadeh et al. (2012) investigated the biodegradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils. They found that certain bacteria, such as Pseudomonas species, could degrade a significant percentage of 2-chlorobenzoic acid. This research underscores the potential of using specific microorganisms for environmental remediation, especially in areas contaminated with chlorobenzoic acids (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).

Photostimulated Synthesis in Chemical Reactions

The photostimulated synthesis of 2-(diphenylphosphino)benzoic acid has been explored through the reaction of 2-chlorobenzoate ion. Barolo, Martín, and Rossi (2012) demonstrated that the reaction in liquid ammonia yields good results and is consistent with the SRN1 mechanism. This study adds to the understanding of photochemical reactions involving chlorobenzoates (Barolo, Martín, & Rossi, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

(2-cyanophenyl)methyl 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-14-8-4-3-7-13(14)15(18)19-10-12-6-2-1-5-11(12)9-17/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOPZYNNFXAGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5429444.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5429455.png)

![8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5429458.png)

![1-cyclopentyl-4-(4-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5429460.png)

![6-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5429468.png)

![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5429471.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate](/img/structure/B5429482.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B5429502.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)

![1-ethyl-4-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5429517.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5429527.png)

![7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B5429533.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)